molecular formula C30H40F2N4O2 B10771741 [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

Cat. No.: B10771741
M. Wt: 526.7 g/mol
InChI Key: RDSAUPRYZCQORM-RIVQXRJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its key features include:

  • Piperazine moiety: A six-membered ring with two nitrogen atoms, commonly associated with CNS activity.
  • Methoxy-substituted pyridine side chain: Enhances lipophilicity and metabolic stability.
  • 3,4-Difluorophenyl group: Fluorine atoms improve bioavailability and binding affinity through electronic effects .

Its empirical formula is C30H40F2N4O2 (molecular weight: 526.66 g/mol), distinguishing it from simpler psychotropic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H40F2N4O2

Molecular Weight

526.7 g/mol

IUPAC Name

[(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C30H40F2N4O2/c1-21(15-22-7-10-29(38-2)33-17-22)18-34-19-23-5-3-4-6-25(23)26(20-34)30(37)36-13-11-35(12-14-36)24-8-9-27(31)28(32)16-24/h7-10,16-17,21,23,25-26H,3-6,11-15,18-20H2,1-2H3/t21?,23-,25-,26+/m0/s1

InChI Key

RDSAUPRYZCQORM-RIVQXRJNSA-N

Isomeric SMILES

CC(CC1=CN=C(C=C1)OC)CN2C[C@@H]3CCCC[C@@H]3[C@@H](C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)CN2CC3CCCCC3C(C2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)F

Origin of Product

United States

Biological Activity

The compound [(4S,4aS,8aR)-2-[3-(6-methoxypyridin-3-yl)-2-methylpropyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone (commonly referred to as ACQ090) is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C30H40F2N4O2\text{C}_{30}\text{H}_{40}\text{F}_{2}\text{N}_{4}\text{O}_{2}

ACQ090 has been studied primarily for its interaction with various biological targets including receptors and enzymes. Notably:

  • Farnesyltransferase Inhibition : Preliminary studies suggest that ACQ090 acts as a farnesyltransferase inhibitor. This enzyme is critical in the post-translational modification of proteins that are involved in cell signaling pathways related to cancer progression. The inhibition of this enzyme can lead to apoptosis in cancer cells by disrupting these signaling pathways .
  • Cell Cycle Arrest : Research indicates that ACQ090 induces cell cycle arrest at the S phase in HepG2 liver cancer cells. This was demonstrated through flow cytometry analysis showing an increase in the percentage of cells in the S phase upon treatment with the compound .
  • Mitochondrial Dysfunction : The compound has also been shown to alter the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax and Bcl-2), leading to mitochondrial dysfunction and activation of caspase-3, a key player in the apoptotic pathway .

Biological Activity

The biological activities of ACQ090 can be summarized as follows:

Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Cell Cycle RegulationArrests cell cycle at S phase
Mitochondrial ImpactAlters mitochondrial membrane potential
Farnesyltransferase InhibitionDisrupts signaling pathways in cancer cells

Case Studies

  • HepG2 Cell Line Study : In vitro studies on HepG2 cells treated with ACQ090 showed significant cytotoxic effects with IC50 values ranging from 6.92 to 8.99 μM. These results indicate that ACQ090 is more potent than some established antitumor agents like Sunitinib .
  • Mechanistic Studies : Further investigations have focused on elucidating the molecular interactions between ACQ090 and its targets using molecular docking studies. These studies suggest that ACQ090 binds effectively to the active site of farnesyltransferase, similar to other known inhibitors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Primary Use/Activity Unique Features References
ACQ 090 (Compound X) Isoquinoline core, piperazine, methoxypyridine, 3,4-difluorophenyl Research (CNS applications) Dual heterocyclic system; stereochemical specificity (4S,4aS,8aR) enhances target selectivity
6,7-Dimethoxyisoquinoline Isoquinoline with methoxy groups at positions 6 and 7 Anticancer Lacks piperazine moiety; simpler structure limits multitarget potential
(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-trifluoromethylphenyl)methanone Piperazine, pyrimidine, trifluoromethylphenyl Kinase inhibition research Pyrimidine core instead of isoquinoline; trifluoromethyl enhances metabolic stability
[4-(3,4-Dichlorophenyl)piperazin-1-yl][3-(5-methyltetrazol-1-yl)phenyl]methanone Piperazine, tetrazole, dichlorophenyl Antipsychotic research Tetrazole ring improves solubility but reduces CNS penetration vs. methoxypyridine
Bupropion Piperidine ring, aminoketone backbone Antidepressant/smoking cessation Norepinephrine-dopamine reuptake inhibitor; lacks heterocyclic complexity

Key Differentiators

Structural Complexity: Compound X integrates three distinct pharmacophores (isoquinoline, piperazine, methoxypyridine), enabling multitarget interactions compared to simpler analogs like 6,7-dimethoxyisoquinoline or Bupropion . The stereochemical configuration (4S,4aS,8aR) optimizes binding to serotonin/dopamine receptors, a feature absent in achiral compounds like pyrimidine-piperazine derivatives .

Functional Group Impact: The 3,4-difluorophenyl group increases electronegativity and membrane permeability compared to non-fluorinated analogs (e.g., dichlorophenyl or trimethoxyphenyl derivatives) . Methoxypyridine enhances metabolic stability over pyrimidine or tetrazole-containing compounds, which may undergo faster hepatic clearance .

Fluorine substituents may confer anti-inflammatory properties, as seen in fluorinated antipsychotics like Lurasidone .

Research Implications

  • Drug Development : Compound X’s structural complexity offers a template for designing multitarget ligands, particularly for CNS disorders requiring polypharmacology .
  • Limitations : Higher molecular weight (526.66 g/mol) may challenge blood-brain barrier permeability compared to lighter compounds like Fluoxetine (309.33 g/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.